molecular formula C15H18N2O3S B2560557 (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide CAS No. 651012-97-4

(2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide

Cat. No.: B2560557
CAS No.: 651012-97-4
M. Wt: 306.38
InChI Key: BEIMWUWCAKWCPF-VOTSOKGWSA-N
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Description

(2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(morpholine-4-carbothioyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-19-13-5-3-2-4-12(13)6-7-14(18)16-15(21)17-8-10-20-11-9-17/h2-7H,8-11H2,1H3,(H,16,18,21)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIMWUWCAKWCPF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC(=S)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC(=S)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting material, 2-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding imine.

    Addition of the Morpholin-4-ylcarbonothioyl Group: The imine is then reacted with morpholine and a thiocarbonyl reagent under controlled conditions to introduce the morpholin-4-ylcarbonothioyl group.

    Final Cyclization: The intermediate product undergoes cyclization to form the final enamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbon-carbon double bond can be reduced to form the corresponding amide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-methoxyphenyl)-N-(piperidin-4-ylcarbonothioyl)prop-2-enamide: Similar structure but with a piperidine ring instead of morpholine.

    (2E)-3-(2-methoxyphenyl)-N-(pyrrolidin-4-ylcarbonothioyl)prop-2-enamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholin-4-ylcarbonothioyl group in (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide may confer unique chemical properties, such as increased solubility or specific binding affinity to certain molecular targets, distinguishing it from similar compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S. The structure features a prop-2-enamide core with a methoxyphenyl group and a morpholin-4-ylcarbonothioyl substituent. This unique arrangement contributes to its biological activities.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Weight252.34 g/mol
IUPAC Name(2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide
CAS Registry NumberNot available
SolubilitySoluble in DMSO

Synthesis

The synthesis of (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with morpholine and carbon disulfide, followed by amidation with prop-2-enamide derivatives. This multi-step process allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide exhibit significant anticancer properties. For instance, derivatives containing morpholine and thioamide functionalities have shown promising results against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the anticancer properties of morpholine-based compounds, it was found that certain derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 0.25 μM to 0.78 μM. These findings suggest that (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide may possess similar efficacy in targeting cancer cells.

Antimicrobial Activity

In addition to anticancer effects, preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 Value
AnticancerHuman cancer cell lines0.25 - 0.78 μM
AntimicrobialVarious bacterial strainsVaries by strain

The proposed mechanism for the biological activity of (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide involves:

  • Inhibition of Enzyme Activity : The compound may inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Membrane Disruption : In bacteria, it appears to compromise membrane integrity, resulting in cell lysis.

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